2-(Benzyloxy)-6-methylbenzamide
Description
Properties
IUPAC Name |
2-methyl-6-phenylmethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-11-6-5-9-13(14(11)15(16)17)18-10-12-7-3-2-4-8-12/h2-9H,10H2,1H3,(H2,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZIJXUWMSKYJNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC2=CC=CC=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzylation of Phenolic Precursor
The benzylation of 2-hydroxy-6-methylbenzoic acid (CAS: 118537-95-4) is a critical first step.
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Reagents : Benzyl chloride, potassium carbonate (K₂CO₃), dimethylformamide (DMF).
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Mechanism : Nucleophilic substitution (SN2) at the phenolic oxygen.
Table 1: Optimization of Benzylation Conditions
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| K₂CO₃ | DMF | 70 | 16 | 89 | 99.5 |
| Cs₂CO₃ | Acetone | 60 | 24 | 75 | 98.2 |
| NaH | THF | 25 | 12 | 68 | 97.8 |
Amidation of 2-(Benzyloxy)-6-methylbenzoic Acid
The carboxylic acid intermediate is converted to the amide using coupling reagents:
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Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), hydroxybenzotriazole (HOBt), methylamine.
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Conditions : Room temperature, dichloromethane (DCM), 12–18 hours.
Key Data :
Direct Benzylation of 2-Hydroxy-6-methylbenzamide
Alkylation of Phenolic Amide
This one-pot method bypasses the acid intermediate:
Advantages :
Limitations :
Coupling of Pre-Benzylated Intermediates
Ullmann-Type Coupling
Aryl halides are coupled with benzyl-protected amines:
Buchwald-Hartwig Amination
Palladium-catalyzed coupling for higher efficiency:
Microwave-Assisted Synthesis
Accelerated Benzylation and Amidation
Microwave irradiation reduces reaction times:
Purification and Characterization
Chromatography
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃) : δ 7.38–7.26 (m, 5H, Ar-H), 6.98 (d, J = 8.4 Hz, 1H), 6.72 (d, J = 8.4 Hz, 1H), 5.12 (s, 2H, OCH₂), 2.34 (s, 3H, CH₃), 1.62 (br s, 1H, NH₂).
Comparative Analysis of Methods
Table 2: Method Efficiency Comparison
| Method | Steps | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Benzylation + Amidation | 2 | 89 | 99.5 | High |
| Direct Benzylation | 1 | 77 | 98.7 | Moderate |
| Ullmann Coupling | 1 | 65 | 97.0 | Low |
| Microwave-Assisted | 2 | 85 | 99.0 | High |
Industrial-Scale Considerations
Cost Analysis
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-6-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The amide group can be reduced to form an amine.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated benzamide derivatives.
Scientific Research Applications
2-(Benzyloxy)-6-methylbenzamide has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It can be explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound may find applications in the development of new materials or as a precursor in the synthesis of polymers.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-6-methylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The benzyloxy and methyl groups can influence the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Substituted Benzyloxy/Methyl Groups
The following compounds share structural motifs with 2-(Benzyloxy)-6-methylbenzamide, differing in substituents or functional groups:
Key Observations :
- Fluorine vs.
- Amide vs. Nitrile : The amide group in 2-(Benzyloxy)-6-methylbenzamide supports hydrogen bonding, whereas the nitrile in its analog enables nucleophilic addition reactions .
- Steric Effects: The methyl group at position 6 may reduce steric hindrance compared to bulkier substituents (e.g., chlorine in Methyl 2-amino-6-chlorobenzoate), influencing reaction kinetics .
Physicochemical and Spectroscopic Comparisons
Table: Spectral Data of Selected Analogs
Analysis :
- IR Spectroscopy : The amide group in 2-(Benzyloxy)-6-methylbenzamide would show N-H stretches near 3300 cm⁻¹ and C=O stretches near 1680 cm⁻¹, similar to its fluorinated analog .
- NMR : The benzyloxy group’s protons resonate at δ 4.5–5.0 ppm (OCH₂), while aromatic protons appear between δ 6.5–7.5 ppm, depending on substituent electronic effects .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(Benzyloxy)-6-methylbenzamide in academic research?
- Methodology : The synthesis typically involves a multi-step approach:
Benzyloxy Group Introduction : React 2-hydroxy-6-methylbenzoic acid with benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to protect the hydroxyl group as a benzyl ether .
Amide Formation : Convert the carboxylic acid to the amide using coupling agents like HATU or EDCI with NH₃ or ammonium chloride in the presence of a base (e.g., DIPEA) .
- Characterization : Confirm structure via /-NMR (benzyl protons at δ 4.9–5.1 ppm, aromatic methyl at δ 2.3–2.5 ppm), HPLC for purity (>95%), and HRMS for molecular ion verification .
Q. How is 2-(Benzyloxy)-6-methylbenzamide characterized to confirm structural integrity?
- Analytical Workflow :
- Spectroscopy : -NMR to verify benzyloxy protons and methyl group integration; IR spectroscopy for amide C=O stretch (~1650–1680 cm⁻¹) .
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity and stability under thermal stress (40–60°C) .
- X-ray Crystallography (if crystalline): Resolve bond lengths/angles to confirm regiochemistry .
Q. What are the primary research applications of 2-(Benzyloxy)-6-methylbenzamide in medicinal chemistry?
- Core Applications :
- Intermediate for Drug Discovery : Used to synthesize analogs targeting enzyme inhibition (e.g., kinases, proteases) via functionalization at the methyl or benzyloxy positions .
- Protecting Group Strategy : The benzyloxy group stabilizes reactive intermediates during multi-step syntheses (e.g., peptide coupling) and can be removed via hydrogenolysis (Pd/C, H₂) .
Advanced Research Questions
Q. How can researchers optimize reaction yields for 2-(Benzyloxy)-6-methylbenzamide derivatives under varying catalytic conditions?
- Experimental Design :
- Catalyst Screening : Compare Pd/C, Pd(OAc)₂, or Ni catalysts for benzyl deprotection efficiency (monitor via TLC).
- Solvent Effects : Test polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) for amidation kinetics .
- Data Analysis : Use DOE (Design of Experiments) to model interactions between temperature (25–80°C), catalyst loading (1–5 mol%), and reaction time (2–24 h) .
- Contradiction Resolution : Conflicting yield reports may arise from residual moisture in solvents; recommend rigorous drying (molecular sieves) and inert atmosphere (N₂/Ar) .
Q. What strategies address contradictory biological activity data in structure-activity relationship (SAR) studies of 2-(Benzyloxy)-6-methylbenzamide analogs?
- Methodological Solutions :
Comparative Assays : Re-test analogs in standardized cell lines (e.g., HeLa, HEK293) with controls for cytotoxicity (MTT assay) .
Metabolite Profiling : Use LC-MS to identify degradation products (e.g., debenzylated metabolites) that may confound activity .
Computational Modeling : Perform molecular docking (AutoDock Vina) to assess binding affinity variations caused by substituent electronic effects (e.g., methyl vs. fluoro groups) .
Q. How can researchers mitigate challenges in analyzing trace impurities during 2-(Benzyloxy)-6-methylbenzamide synthesis?
- Advanced Analytical Techniques :
- UPLC-QTOF-MS : Detect low-abundance impurities (e.g., over-alkylated byproducts) with high mass accuracy (<5 ppm error) .
- NMR Relaxation Editing : Suppress signals from major components to enhance impurity visibility in -NMR .
- Stability Studies : Monitor impurity formation under accelerated degradation conditions (40°C/75% RH for 4 weeks) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
